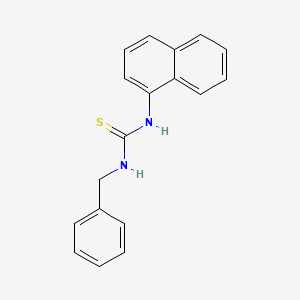

1-Benzyl-3-naphthalen-1-ylthiourea

Description

Historical Context and Significance of Thiourea (B124793) Derivatives in Chemical Research

Thiourea and its derivatives have a rich history and are of considerable interest due to their wide-ranging applications. These compounds serve as crucial intermediates in the synthesis of various heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org Consequently, pharmaceuticals such as thiobarbituric acid and sulfathiazole are prepared using thiourea. wikipedia.org

The significance of thiourea derivatives extends broadly across numerous fields:

Medicinal Chemistry : Thiourea derivatives have demonstrated a remarkable spectrum of biological activities. Research has shown them to possess anticancer, antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and antitubercular properties. mdpi.combiointerfaceresearch.comresearchgate.netmdpi.com Their therapeutic potential is a major driver of ongoing research. nih.gov

Coordination Chemistry : As ligands, thioureas readily coordinate with a wide range of metal ions through their sulfur and nitrogen donor atoms. tandfonline.comresearchgate.net This ability to form stable metal complexes is exploited in areas such as catalysis and the development of new materials. researchgate.netnih.gov The presence of both hard and soft donor atoms provides a multitude of bonding possibilities. researchgate.netnih.gov

Agricultural Science : In agriculture, various thiourea derivatives are utilized as fungicides, herbicides, insecticides, rodenticides, and plant growth regulators. biointerfaceresearch.comsemanticscholar.orgresearchgate.net

Industrial Applications : Thiourea is used in the production of flame-retardant resins, as vulcanization accelerators in the rubber industry, and as an auxiliary agent in various types of copy paper. wikipedia.org

The following table summarizes the diverse applications of thiourea derivatives.

| Field of Application | Specific Uses | Reference Compounds/Activities |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antibacterial, Antiviral, Antioxidant | Sulfathiazole, Thiobarbituric acid |

| Coordination Chemistry | Ligands for metal complexes, Catalysis | Complexes with Platinum, Copper, Zinc |

| Agricultural Science | Fungicides, Herbicides, Insecticides | Phenylthiourea derivatives |

| Industrial Chemistry | Resin production, Vulcanization accelerators | Ethylene thiourea |

Structural Classification and Nomenclature of N-Substituted Thioureas

The fundamental structure of thiourea is SC(NH2)2. mdpi.com N-substituted thioureas are derivatives where one or more hydrogen atoms on the nitrogen atoms are replaced by other organic groups (e.g., alkyl, aryl). tandfonline.com

Structural Features:

Tautomerism : Thiourea exists in two tautomeric forms: the thione form (predominant in aqueous solutions) and the thiol form, also known as isothiourea. mdpi.comwikipedia.org

Geometry : The N2C=S core of thiourea derivatives typically has a trigonal planar geometry. wikipedia.org

Bonding : The C=S bond distance is approximately 1.71 Å, and the C-N bond distances are relatively short, indicating some double bond character. wikipedia.org The molecule's structure is often stabilized by intramolecular hydrogen bonding, particularly in N-acylthioureas. researchgate.netnih.gov

Classification : N-substituted thioureas are classified based on the number of substituent groups attached to the nitrogen atoms.

Monosubstituted : One hydrogen atom is replaced (RNHC(S)NH2).

Disubstituted : Two hydrogen atoms are replaced. These can be symmetrically (RNHC(S)NHR) or asymmetrically (R2NC(S)NH2) substituted.

Trisubstituted : Three hydrogen atoms are replaced (R2NC(S)NHR).

Tetrasubstituted : All four hydrogen atoms are replaced (R2NC(S)NR2).

The general structure of N,N'-disubstituted thioureas is shown below:

Nomenclature : The naming of these compounds follows IUPAC conventions. The substituents on the nitrogen atoms are identified and numbered. For a disubstituted thiourea, if the substituents are on different nitrogen atoms, they are designated with N and N' (or 1 and 3). For instance, in 1-Benzyl-3-naphthalen-1-ylthiourea, the "1" and "3" indicate that the benzyl (B1604629) and naphthalen-1-yl groups are attached to different nitrogen atoms of the thiourea core.

Research Rationale and Scope: Focus on this compound

The specific compound, this compound, combines three key structural motifs: the thiourea core, a benzyl group, and a naphthalene (B1677914) group. The rationale for focusing research on this particular molecule stems from the established properties and potential synergistic effects of these components.

Thiourea Core : As detailed previously, the thiourea scaffold is a well-established pharmacophore and a versatile ligand. Its hydrogen bonding capabilities and coordination sites are central to its chemical reactivity and biological activity. biointerfaceresearch.comnih.gov

Naphthalene Moiety : Naphthalene-containing compounds are of significant interest in medicinal chemistry. For example, derivatives of 1-(acyl)-3-(naphthalen-1-yl)-thiourea have been synthesized and studied for their potential bioactivities. researchgate.net The bulky, aromatic nature of the naphthalene ring can enhance binding to biological targets through π-π stacking interactions and influence the compound's lipophilicity, which is crucial for its pharmacokinetic profile.

Benzyl Group : The inclusion of a benzyl group provides a flexible, lipophilic component. Benzyl-substituted thioureas have been investigated for various applications, including as corrosion inhibitors and sensor materials, indicating the functional importance of this group. chemicalbook.com

The synthesis of related compounds, such as 1-Benzoyl-3-(naphthalen-1-yl)thiourea, has been reported, and their crystal structures have been determined to understand their molecular conformation and intermolecular interactions, which are stabilized by hydrogen bonds. researchgate.netnih.gov Research on such analogues provides a foundation for investigating this compound. The scope of research on this target compound would logically include its synthesis, detailed structural characterization (using techniques like NMR, IR spectroscopy, and X-ray crystallography), and exploration of its potential applications, particularly in coordination chemistry and as a candidate for biological activity screening.

The table below outlines the key structural components of the target compound and the rationale for their inclusion.

| Structural Component | Chemical Properties/Function | Research Rationale |

|---|---|---|

| Thiourea Core | Hydrogen bond donor/acceptor; S, N donor atoms | Proven pharmacophore; excellent ligand properties |

| Naphthalen-1-yl Group | Bulky, aromatic, lipophilic | Potential for enhanced biological target binding (π-π stacking) |

| Benzyl Group | Flexible, lipophilic | Modulates solubility and molecular conformation |

Structure

2D Structure

3D Structure

Properties

CAS No. |

107544-71-8 |

|---|---|

Molecular Formula |

C18H16N2S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-benzyl-3-naphthalen-1-ylthiourea |

InChI |

InChI=1S/C18H16N2S/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21) |

InChI Key |

YLVKRWMFSLEQPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC3=CC=CC=C32 |

solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization of 1 Benzyl 3 Naphthalen 1 Ylthiourea

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal molecular connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

The determination of the solid-state structure of 1-Benzyl-3-naphthalen-1-ylthiourea would be achieved through single-crystal X-ray diffraction (XRD). The process begins with the growth of a high-quality single crystal suitable for analysis. This crystal is then mounted on a goniometer in a diffractometer, such as an Oxford Diffraction Xcalibur model, and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. nih.govresearchgate.net

The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation), and the resulting diffraction pattern is recorded by a detector. nih.govresearchgate.net The collected data, consisting of thousands of reflection intensities, are then processed. The structure is solved using direct methods (e.g., with software like SHELXS) and refined using full-matrix least-squares on F² (e.g., with SHELXL). nih.gov This refinement process yields a precise model of the molecule, detailing the spatial coordinates of each atom and allowing for the analysis of intramolecular geometry (bond lengths and angles) and intermolecular interactions like hydrogen bonding, which are critical for understanding the crystal packing. nih.govresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzoyl-3-(naphthalen-1-yl)thiourea |

| 1-benzyl-3-phenylthiourea |

| Benzyl (B1604629) alcohol |

| Mo Kα |

| Naphthalene (B1677914) |

| SHELXL |

| SHELXS |

Elucidation of Molecular Conformation and Stereochemistry

To elucidate the molecular conformation and stereochemistry of this compound, single-crystal X-ray diffraction data would be required. This analysis would provide precise atomic coordinates, from which crucial stereochemical parameters could be calculated.

Dihedral Angles: The relative orientation of the benzyl and naphthalenyl rings, as well as the conformation of the thiourea (B124793) linkage, would be defined by a series of dihedral angles. Key angles would include:

The torsion angle between the phenyl ring of the benzyl group and the plane of the thiourea moiety.

The torsion angle between the naphthalene ring and the thiourea plane.

The dihedral angle between the mean planes of the phenyl and naphthalenyl rings.

Puckering Parameters: If any of the aromatic rings were non-planar (which is highly unlikely for phenyl and naphthalenyl rings but could be relevant for other cyclic structures if present), Cremer-Pople puckering parameters would describe the exact nature of the ring conformation (e.g., chair, boat, envelope). For this compound, this analysis is less critical than the dihedral angles between the planar aromatic systems.

Without experimental crystallographic data, these parameters remain undetermined for this compound.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the structure and properties of thiourea derivatives. The this compound molecule contains potential hydrogen bond donors (the N-H groups of the thiourea backbone) and a primary hydrogen bond acceptor (the sulfur atom of the thiocarbonyl group).

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between one of the N-H protons and the sulfur atom, creating a pseudo-ring structure. The presence and strength of such a bond would be confirmed by short H···S distances and specific N-H···S angles in the crystal structure.

Intermolecular Hydrogen Bonding: In the solid state, molecules of this compound would be expected to form intermolecular hydrogen bonds. These interactions, typically of the N-H···S type, would link neighboring molecules into chains, dimers, or more complex three-dimensional networks. The geometry of these bonds (D-H···A distance and angle) would be essential for understanding the supramolecular structure.

A detailed analysis would require a data table specifying the donor (D), hydrogen (H), and acceptor (A) atoms, along with the corresponding bond lengths and angles. No such data has been published for this compound.

Investigation of Crystal Packing and Supramolecular Assembly

An investigation into the crystal packing would describe how the hydrogen-bonded motifs assemble to form the final crystal structure. It would also analyze other significant non-covalent interactions:

π-π Stacking: The parallel or offset arrangement of the naphthalenyl and/or phenyl rings of adjacent molecules. The centroid-to-centroid distance and slip angles would quantify these interactions.

C-H···π Interactions: Weak hydrogen bonds where a C-H bond acts as a donor and an aromatic ring acts as the acceptor.

Understanding these interactions is key to explaining the stability and physical properties of the crystalline solid. However, this analysis is entirely dependent on the availability of single-crystal X-ray diffraction data, which is currently lacking for this compound.

Coordination Chemistry and Metal Complexation of 1 Benzyl 3 Naphthalen 1 Ylthiourea

Ligand Properties and Versatile Coordination Modes

The coordination behavior of 1-benzyl-3-naphthalen-1-ylthiourea is fundamentally dictated by the electronic and structural characteristics of the thiourea (B124793) core, which is flanked by benzyl (B1604629) and naphthalen-1-yl substituents.

Thiourea as a Polydentate Ligand: Sulfur and Nitrogen Donor Atoms

Thiourea and its derivatives are recognized as versatile polydentate ligands, capable of binding to metal ions through multiple donor atoms. fiveable.meyoutube.com The core of their coordinating ability lies in the thiocarbonyl group (>C=S) and the adjacent nitrogen atoms of the N-H groups. nih.gov The presence of lone pair electrons on both the soft sulfur atom and the harder nitrogen atoms allows for diverse bonding possibilities with a wide range of metal centers. nih.govrsc.org

The sulfur atom typically acts as a soft donor, readily coordinating to soft metal ions. The nitrogen atoms, being harder donors, can also participate in coordination, leading to the formation of stable chelate rings. mdpi.com This dual-donor capability allows thiourea derivatives to act as bridging ligands or form mononuclear complexes, showcasing their structural versatility in coordination chemistry. nih.govmdpi.com The ability to form multiple bonds with a central metal atom significantly enhances the stability of the resulting coordination complex, a phenomenon known as the chelate effect. fiveable.meyoutube.com

Mono-anionic and Di-anionic Coordination Behavior

Thiourea derivatives can coordinate to metal ions as neutral molecules or, more commonly, as anionic ligands after deprotonation of one or both N-H protons. In the case of this compound, coordination can occur in several ways:

Neutral Ligand: The ligand coordinates as a monodentate ligand through the sulfur atom. mdpi.com

Mono-anionic Ligand: Upon deprotonation of one of the N-H groups, the ligand becomes a mono-anionic species. This allows it to form a bidentate chelate by coordinating through both a sulfur and a nitrogen atom (S, N-coordination). mdpi.commdpi.com

Di-anionic Ligand: In the presence of a strong base, both N-H protons can be removed, resulting in a di-anionic ligand. This species can act as a bidentate S,N-donor, forming a stable four-membered chelate ring with a metal ion. mdpi.com The formation of di-anionic complexes has been observed in the reaction of similar thiourea derivatives with Pt(II) precursors. mdpi.com

The specific coordination mode is often influenced by the reaction conditions, the nature of the metal ion, and the other ligands present in the coordination sphere.

Influence of Substituent Architecture on Metal Ion Chelation

The benzyl and naphthalen-1-yl groups attached to the nitrogen atoms of the thiourea core in this compound exert significant influence on its metal-chelating properties. acs.org These substituents can affect the ligand's electronic properties and steric profile.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Complexes with Transition Metals (e.g., Pt(II), Cu(I), Ni(II), Co(II))

The synthesis of transition metal complexes with thiourea derivatives is well-established. While specific procedures for this compound are not detailed in the provided literature, general methods for analogous compounds can be applied.

Platinum(II) Complexes: Dianionic Pt(II) complexes of the type [Pt(L)(L-L')] (where L is the dianion of the thiourea and L-L' is a diphosphine or diamine ligand) can be synthesized. mdpi.com A typical synthesis involves reacting a precursor chloro-complex like [PtCl₂(dppe)] with the thiourea ligand in a 1:2 molar ratio in a solvent mixture such as CHCl₃/EtOH, using a base like NaOH to facilitate deprotonation. mdpi.com

Copper(I), Nickel(II), and Cobalt(II) Complexes: Complexes with these metals are often prepared by reacting the thiourea ligand with the corresponding metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or acetone (B3395972). researchgate.netksu.edu.tr For instance, a solution of the ligand in acetone can be added to a solution of the metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in the same solvent, often with gentle heating to promote the reaction. ksu.edu.tr The resulting complexes may precipitate from the solution upon cooling or after adding a less-polar solvent.

The stoichiometry of the resulting complexes, such as [ML₂] or [MLCl₂], depends on the reaction conditions and the coordination preferences of the metal ion. researchgate.net

Spectroscopic Signatures of Metal Complex Formation

The formation of metal complexes with this compound can be confirmed by various spectroscopic techniques, which show characteristic changes from the free ligand spectra.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand.

The N-H stretching vibrations, typically observed in the 3100-3400 cm⁻¹ range for the free ligand, often disappear in di-anionic complexes, confirming the deprotonation of both nitrogen atoms. mdpi.com

The thioamide bands, which have contributions from ν(C=S) and ν(C-N) vibrations, are particularly informative. A decrease in the frequency of the band associated with the C=S stretch and an increase in the frequency of the C-N stretching vibration upon complexation suggest coordination through the sulfur atom. mdpi.com

The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of new metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | **Complex (Approx. cm⁻¹) ** | Indication |

| ν(N-H) | 3150 - 3360 | Absent (in di-anionic) | Deprotonation and N-coordination |

| ν(S-C=N) | 1450 - 1550 | Shift upon coordination | S and/or N coordination |

| ν(C=S) | ~840 | Lower frequency | S-coordination |

Table based on data for analogous compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the complexes in solution.

¹H NMR: The signals for the N-H protons of the free ligand disappear upon the formation of di-anionic complexes. The chemical shifts of the protons on the benzyl and naphthyl groups, particularly those close to the coordination site, may experience shifts due to the change in the electronic environment upon complexation. nih.gov

¹³C NMR: The resonance for the thiocarbonyl carbon (C=S) is expected to shift upon coordination. A downfield shift often indicates a decrease in electron density at the carbon atom, consistent with coordination through the sulfur atom. mdpi.com

³¹P NMR (for phosphine (B1218219) complexes): In complexes containing phosphine ligands, such as Pt(II) complexes, ³¹P NMR is crucial. The coordination of the thiourea ligand to the platinum center influences the chemical shift of the phosphorus nuclei. For a bidentate S,N-coordination, where the sulfur and nitrogen atoms are trans to two different phosphorus atoms, a complex splitting pattern (e.g., an AX pattern) with platinum satellites is typically observed. mdpi.com

| Spectroscopic Technique | Free Ligand Signature | Signature in Metal Complex | Interpretation |

| ¹H NMR | N-H proton signals present | N-H signals absent (di-anionic) | Deprotonation and coordination |

| ¹³C NMR | C=S signal at a characteristic chemical shift | Downfield shift of C=S signal | Coordination via sulfur atom |

| ³¹P NMR (for Pt-phosphine complexes) | N/A | AX spin system with ¹⁹⁵Pt satellites | Bidentate S,N-chelation |

Table based on data for analogous compounds. mdpi.commdpi.com

Research on this compound and its Metal Complexes Remains Limited

A comprehensive review of available scientific literature reveals a significant gap in the research concerning the coordination chemistry and metal complexation of the specific compound This compound . While the broader family of thiourea derivatives has been extensively studied for their versatile coordinating abilities and diverse applications, detailed structural analyses and explorations into the chemical sensor applications of metal complexes derived from this particular ligand are not documented in published research.

Thiourea and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to metal ions through their sulfur and nitrogen donor atoms. This versatility often leads to the formation of metal complexes with interesting structural geometries and potential applications in areas such as catalysis, materials science, and chemical sensing.

However, searches for specific data on the metal complexes of this compound have not yielded any studies that provide the necessary crystallographic or spectroscopic data to discuss the structural analysis of its metal complex geometries and distortions. Consequently, there is no available information to populate data tables with bond lengths, angles, or other structural parameters for complexes of this ligand.

Similarly, the exploration of chemical sensor applications for metal complexes is a burgeoning field of research. The interaction of metal centers in these complexes with specific analytes can lead to measurable changes in their optical or electrochemical properties, forming the basis of a sensor. Despite the potential of thiourea-based complexes in this area, no studies have been found that specifically investigate the use of this compound metal complexes for such purposes.

Computational and Theoretical Studies of 1 Benzyl 3 Naphthalen 1 Ylthiourea and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For thiourea (B124793) derivatives, DFT calculations are routinely employed to understand their geometry, stability, and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiourea derivatives, the conformation is significantly influenced by the nature and size of the substituents on the thiourea core.

In a related compound, 1-Benzoyl-3-(naphthalen-1-yl)thiourea, X-ray crystallography revealed a specific conformation where the dihedral angle between the naphthyl and benzoyl rings is 20.7(1)°. nih.gov This experimental structure provides an excellent starting point for the geometry optimization of similar molecules like 1-Benzyl-3-naphthalen-1-ylthiourea. Computational studies on other derivatives, such as 1-benzyl-3-(2-furoyl)thiourea, have shown that the geometry is stabilized by intramolecular hydrogen bonds, for instance between an N-H group and a carbonyl oxygen. researchgate.net For this compound, it is expected that the benzyl (B1604629) and naphthalen-1-yl groups will adopt a specific orientation to minimize steric hindrance and maximize stabilizing interactions. The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, would likely reveal several low-energy conformers, with the global minimum representing the most populated state.

Table 1: Representative Bond Lengths and Angles from a Related Thiourea Derivative (1-Benzoyl-3-(naphthalen-1-yl)thiourea)

| Parameter | Bond Length (Å) / Angle (°) |

| C=S | ~1.68 |

| C-N (amide) | ~1.35 |

| C-N (aryl) | ~1.42 |

| N-C-N (angle) | ~117° |

| C-N-C (angle) | ~125° |

Note: The data presented is for a related compound and serves as an illustrative example.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable insights into the distribution of electrons through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea moiety, as well as the aromatic rings, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the entire molecule, including the aromatic systems. In a study on a similar Schiff base, the HOMO-LUMO gap was found to be narrow, suggesting a high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov For this compound, the presence of the electron-rich naphthalene (B1677914) and benzyl groups is expected to influence the energies of the FMOs and result in a relatively small HOMO-LUMO gap.

Table 2: Calculated Electronic Properties of a Representative Thiourea Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.2 |

| HOMO-LUMO Gap | 3.6 |

Note: These values are hypothetical and for illustrative purposes, based on typical findings for similar compounds.

Theoretical Predictions of Stability and Reactivity

DFT calculations can also be used to predict the stability and reactivity of molecules through various descriptors. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of a molecule's tendency to attract electrons and its resistance to deformation of its electron cloud.

Studies on related thiourea derivatives have shown that these compounds can be characterized as soft molecules with a strong ability to bind to biomolecules. nih.gov The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For thiourea derivatives, the negative potential is typically located around the sulfur and oxygen (if present) atoms, while the positive potential is found near the N-H protons, indicating their propensity for hydrogen bonding and interactions with electrophiles and nucleophiles, respectively.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mechanism of action of potential drug candidates.

Assessment of Ligand-Target Binding Affinities

Molecular docking simulations calculate a scoring function to estimate the binding affinity between a ligand and a target protein. This score is often expressed in terms of binding energy (e.g., in kcal/mol), with lower (more negative) values indicating a more favorable interaction.

In studies of thiourea derivatives as potential therapeutic agents, molecular docking has been used to assess their binding to various protein targets. For example, derivatives have been docked into the active sites of enzymes like DNA gyrase and N-myristoyltransferase to evaluate their potential as antibacterial or antileishmanial agents, respectively. nih.govresearchgate.netresearchgate.net These studies often reveal that the thiourea core and its substituents play a crucial role in forming key interactions with the protein's active site residues. For this compound, docking studies against a relevant biological target would involve placing the molecule into the binding pocket and evaluating the energetic favorability of the resulting complex. The binding affinity would be influenced by factors such as hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the naphthalene and benzyl rings and the protein's residues.

Table 3: Example of Molecular Docking Results for a Thiourea Derivative against a Hypothetical Protein Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound (Hypothetical) | -8.5 | Tyr123, Phe45, Arg89 |

| Reference Inhibitor | -9.2 | Tyr123, Ser46, Arg89 |

Note: This data is purely illustrative and does not represent actual experimental or computational results.

Elucidation of Putative Inhibition Mechanisms

Beyond predicting binding affinity, molecular docking can elucidate the plausible mechanism by which a compound might inhibit a biological target. By analyzing the binding pose of the ligand in the active site, researchers can identify the specific interactions that anchor the molecule and potentially block the protein's function.

For thiourea derivatives, the thiocarbonyl sulfur and the N-H protons are frequently involved in hydrogen bonding with the protein backbone or side chains. The aromatic rings, such as the benzyl and naphthalene moieties in this compound, can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. These interactions collectively contribute to the stability of the ligand-protein complex and can explain the compound's inhibitory activity. For instance, by occupying the substrate-binding site of an enzyme, the thiourea derivative can prevent the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.

Report on the Computational and Theoretical Studies of this compound

Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific computational or theoretical studies, including Molecular Dynamics Simulations for Conformational Sampling or Hirshfeld Surface Analysis for Intermolecular Interactions, published for the compound this compound.

While research exists on structurally related thiourea derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous compounds. For instance, studies on molecules such as 1-benzoyl-3-(naphthalen-1-yl)thiourea have explored their crystal structures and intermolecular interactions. nih.govresearchgate.net Similarly, Hirshfeld surface analysis has been conducted on other thiourea derivatives containing benzyl or naphthyl groups to understand their crystal packing and intermolecular contacts. bohrium.comresearchgate.netnih.gov

However, without direct computational data for this compound, it is not possible to generate the requested article on its specific computational and theoretical properties as per the provided outline. The foundational research for the specified sections on Molecular Dynamics Simulations and Hirshfeld Surface Analysis for this particular compound is not present in the public domain based on the conducted searches.

To fulfill the user's request, dedicated computational studies would need to be performed on this compound to generate the specific data required for the outlined article sections.

Advanced Investigations into Structure Activity Relationships Sar of 1 Benzyl 3 Naphthalen 1 Ylthiourea and Analogues

Methodologies for In Vitro Biological Assessment in Research

The initial evaluation of novel chemical entities like 1-Benzyl-3-naphthalen-1-ylthiourea and its derivatives relies heavily on in vitro assays. These laboratory-based tests are conducted outside of a living organism, typically in a controlled environment like a test tube or petri dish, to determine the biological activity of a compound. They serve as a crucial first step to screen large numbers of molecules efficiently, identifying promising candidates for further investigation. nih.gov

Cell-based assays are a cornerstone of in vitro testing, utilizing living cells to assess a compound's effect on cellular processes like viability, proliferation, and death. These assays provide valuable insights into the cytotoxic or therapeutic potential of thiourea (B124793) derivatives.

A widely used method is the MTT assay , which measures the metabolic activity of cells as an indicator of their viability. biorxiv.orgkent.ac.uk In this assay, a reduction in cell viability, quantified by a 50% inhibitory concentration (IC₅₀) value, suggests that the compound has cytotoxic properties. For instance, studies on various thiourea derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range (1.5 to 8.9 µM), which is comparable or superior to established chemotherapeutic agents like cisplatin. nih.gov

Another common technique is the trypan blue exclusion test , which distinguishes viable from non-viable cells based on membrane integrity. nih.gov Research has shown that certain thiourea derivatives can reduce the number of cancerous cells by up to 93%. nih.gov Furthermore, assays to detect apoptosis , or programmed cell death, are employed to understand the mechanism of cytotoxicity. Some thiourea compounds have been identified as strong inducers of late-stage apoptosis in colon and leukemia cancer cell lines. nih.gov

Beyond cancer research, cell-based assays are used to determine the antimicrobial and anti-biofilm potential of thiourea derivatives. mdpi.com The Minimum Inhibitory Concentration (MIC) is determined to find the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com Similarly, the Minimum Biofilm Inhibitory Concentration (MBIC) is used to assess a compound's ability to inhibit the formation of biofilms, which are communities of microbes that are notoriously resistant to antibiotics. mdpi.com

| Assay Type | Purpose | Example Finding for Thiourea Analogues | Reference(s) |

| MTT Assay | Measures cell viability and cytotoxicity (IC₅₀ values). | Derivatives showed IC₅₀ values from 1.5 to 8.9 µM against various cancer cell lines. | nih.gov |

| Trypan Blue Exclusion | Quantifies the percentage of viable cells. | Certain derivatives reduced cancerous cell viability by 45-58%. | nih.gov |

| Apoptosis Assay | Determines if cell death occurs via programmed cell death. | A dichlorophenyl-substituted thiourea induced late apoptosis in 95-99% of colon cancer cells. | nih.gov |

| MIC/MBIC Assays | Evaluates antimicrobial and anti-biofilm activity. | Compounds bearing benzothiazole (B30560) and 6-methylpyridine moieties revealed anti-biofilm activity. | mdpi.com |

| Ames II Test | Assesses the mutagenic potential of a compound. | Specific antiviral thiourea derivatives were found to be non-mutagenic at high concentrations. | biorxiv.org |

Thiourea derivatives are widely recognized for their ability to inhibit various enzymes, a property that is central to many of their therapeutic effects. Enzyme inhibition assays are designed to measure the extent to which a compound blocks the activity of a specific enzyme.

A prominent target for thiourea compounds is urease , an enzyme implicated in infections by bacteria such as Helicobacter pylori. nih.gov The inhibitory potential of thiourea derivatives against urease is often evaluated using the indophenol (B113434) method, which quantifies ammonia (B1221849) production by the enzyme. nih.gov In these studies, IC₅₀ values are determined to compare the potency of different compounds. For example, certain alkyl chain-linked thiourea derivatives have shown potent urease inhibition with IC₅₀ values as low as 10.65 µM, which is more effective than the standard inhibitor, thiourea itself. rsc.org Kinetic studies are also performed to determine the mechanism of inhibition, which can be competitive, non-competitive, or mixed. nih.gov

| Compound Class | Key Substituent | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Reference(s) |

| Arylthioureas | Nitro group | C. ensiformis Urease | 0.464 - 0.575 mM (range) | Mixed/Competitive | nih.gov |

| Alkyl Chain-Linked Thioureas | 4'-bromo | Jack Bean Urease | 10.65 | Not Specified | rsc.org |

| Alkyl Chain-Linked Thioureas | 2,6-dimethyl | Jack Bean Urease | 15.19 | Not Specified | rsc.org |

| Quinoline-based Thioureas | Not Specified | Tyrosinase | 0.007 | Non-competitive | rsc.org |

| Acyl Thiourea Derivative | 2,4-dichlorobenzamide | Urease | 0.0389 | Not Specified | nih.gov |

Theoretical Frameworks for Structure-Activity Correlations in Thiourea Scaffolds

To rationalize experimental findings and guide the design of new analogues, researchers employ theoretical and computational frameworks. These models help to visualize and quantify the relationship between a molecule's three-dimensional structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool used to correlate physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of novel compounds before they are synthesized. For thiourea derivatives, 3D-QSAR models have been used to identify key structural features required for potency, such as the need for bulky, electron-rich groups at specific positions. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the thiourea derivative) when bound to a receptor (a protein or enzyme). biointerfaceresearch.comnih.govnih.gov This method provides insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. biointerfaceresearch.com For example, docking studies have revealed that thiourea derivatives can interact with key amino acid residues in the active site of enzymes like BRAF protein kinase and urease. nih.govbiointerfaceresearch.com

Molecular dynamics (MD) simulations build upon docking studies by simulating the movement of the ligand and receptor over time. This provides a more dynamic picture of the binding event and can help to assess the stability of the predicted interactions. nih.govnih.gov

Influence of Substituent Architecture on Molecular Interactions and Pathways

The biological activity of thiourea derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. In the case of this compound, modifications to the benzyl (B1604629) and naphthalenyl rings can dramatically alter its interactions with biological targets.

Aryl and Heterocyclic Substituents: The introduction of different aromatic or heterocyclic rings can enhance specificity and create additional binding interactions. biointerfaceresearch.com For instance, incorporating pyridine (B92270) or thiazole (B1198619) rings into the thiourea structure has been shown to produce potent anticancer agents, sometimes surpassing the efficacy of existing drugs. biointerfaceresearch.commdpi.com These heterocyclic moieties can alter the electron density distribution of the molecule and participate in crucial hydrogen bonding with target proteins. biointerfaceresearch.com The planar structure of aryl substituents can also facilitate DNA intercalation or binding to specific proteins through π-π interactions. biointerfaceresearch.com

Electron-Withdrawing and Electron-Donating Groups: The electronic properties of substituents are critical. Electron-withdrawing groups, such as nitro (-NO₂) or fluoro (-F) groups, can increase the acidity of the N-H protons in the thiourea linker. biointerfaceresearch.com This enhances their ability to act as hydrogen bond donors, strengthening interactions with biological targets and often leading to increased biological activity. biointerfaceresearch.com

Steric and Lipophilic Properties: The size and shape (steric properties) of substituents play a significant role. Bulky groups can provide a better fit into a large binding pocket of a receptor, but may be unfavorable if the binding site is constrained. nih.govresearchgate.net Lipophilicity (the ability to dissolve in fats or lipids) is another crucial factor, as it affects the compound's ability to cross cell membranes and reach its target. biointerfaceresearch.com The aryl substituents on thiourea derivatives contribute to their hydrophobic nature, which can be essential for interacting with lipophilic binding pockets in enzymes and receptors. biointerfaceresearch.com

Correlation between Defined Structural Features and Observed Biological Effects in Research Models

By combining in vitro testing with theoretical modeling, researchers can draw direct correlations between specific structural features of thiourea analogues and their observed biological effects.

For example, studies have explicitly shown that introducing a 4-nitrophenyl group to a thiourea scaffold results in compounds that strongly suppress the growth of multiple breast cancer cell lines. biointerfaceresearch.com Similarly, the addition of a 4'-bromo substituent to an alkyl-linked thiourea derivative was found to produce the most potent urease inhibitor in its series. rsc.org In another case, placing an iodine atom at the meta-position of a halogenated thiourea derivative led to robust cytotoxic activity against nasopharyngeal carcinoma cells, with an IC₅₀ value significantly lower than the standard drug cisplatin. nih.gov

These direct correlations are invaluable for rational drug design. They allow medicinal chemists to make informed decisions about which structural modifications are most likely to enhance a desired biological effect, thereby accelerating the development of new and more effective therapeutic agents based on the thiourea scaffold.

| Defined Structural Feature | Example Compound/Analogue | Observed Biological Effect | Research Model/Target | Reference(s) |

| 4-Nitrophenyl Group | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Potent growth suppression (IC₅₀: 2.2-5.5 µM) | Breast Cancer Cell Lines | biointerfaceresearch.com |

| 3,4-Dichloro-phenyl Substituent | Derivative 2 in the study | High cytotoxicity (IC₅₀: 1.5-8.9 µM) | Colon and Prostate Cancer Cells | nih.gov |

| Iodine at meta Position | Halogenated thiourea ATX 11 | Robust cytotoxicity (IC₅₀: 4.7 µM) | HK-1 Nasopharyngeal Carcinoma Cells | nih.gov |

| 4'-Bromo Substituent | Alkyl-linked thiourea 3c | Potent urease inhibition (IC₅₀: 10.65 µM) | Jack Bean Urease | rsc.org |

| N-allyl Group | N-allylthioureas 17 and 18 | Strong antitumor activity | BRAF (V600E) Protein Kinase | biointerfaceresearch.com |

| Pyridine Ring | 1-aryl-3-(pyridin-2-yl) substituted thioureas | Potent anticancer activity | Various Cancer-Related Targets | biointerfaceresearch.com |

| 6-Methylpyridine Moiety | Compound 1d in the study | Highest anti-biofilm and antioxidant activity in its series | E. coli Biofilm / DPPH Assay | mdpi.com |

Emerging Research Directions and Future Perspectives for Thiourea Chemistry

Rational Design and Synthesis of Novel Thiourea-Based Architectures

The synthesis of thiourea (B124793) derivatives is a well-established area of organic chemistry, often involving the reaction of an isothiocyanate with a primary or secondary amine. nih.gov For 1-Benzyl-3-naphthalen-1-ylthiourea, this would typically involve the reaction of benzyl (B1604629) isothiocyanate with 1-naphthylamine (B1663977). While the general synthetic routes are known, specific details regarding the optimized reaction conditions, yield, and comprehensive characterization of this compound are not extensively documented in publicly available literature.

The rational design of new thiourea-based architectures is a key focus of current research. This involves the strategic selection of substituent groups to be attached to the thiourea core to modulate the molecule's electronic, steric, and lipophilic properties. The inclusion of the bulky and aromatic naphthalene (B1677914) group in this compound, for instance, suggests a design aimed at influencing specific biological interactions, potentially through π-π stacking or by fitting into hydrophobic pockets of target proteins. Future research in this area will likely focus on creating libraries of related compounds, systematically varying the substituents on both the benzyl and naphthalene rings to fine-tune their properties for specific applications, such as antiviral or anticancer agents. acs.orgnih.gov

Advanced Computational Approaches for Derivative Design and Prediction

Computational chemistry has become an indispensable tool in the design and prediction of the properties of new molecules, and the field of thiourea chemistry is no exception. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular docking are routinely used to predict the geometric and electronic structures of thiourea derivatives and to model their interactions with biological targets. researchgate.net

For this compound, computational studies could provide valuable insights into its conformational preferences, electronic properties, and potential binding modes with various enzymes or receptors. For example, molecular docking studies could be employed to predict its affinity for viral proteins, which would be consistent with its reported potential as an antiviral agent. Such studies can help in the rational design of more potent derivatives by identifying key interactions that can be enhanced through structural modifications. While specific computational studies on this compound are not widely published, the methodologies are well-established within the broader research on thiourea derivatives. mdpi.com

Exploration of Diverse Academic Applications and Phenomena

Thiourea derivatives are known to exhibit a wide range of biological and chemical activities, making them attractive for various academic and industrial applications. nih.govresearchgate.net These include roles as enzyme inhibitors, corrosion inhibitors, and as building blocks in the synthesis of heterocyclic compounds. tandfonline.comwikipedia.org The specific applications of this compound are not yet fully elucidated in the academic literature, but its structural features suggest several potential areas of investigation.

The presence of the naphthalene moiety, a known fluorophore, suggests that this compound could have interesting photophysical properties, potentially leading to applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes for sensing applications. analis.com.my Furthermore, its mention in a patent for the degradation of organic pollutants points towards potential applications in environmental chemistry. analis.com.my Future research will be crucial to experimentally validate and expand upon these potential applications.

Interdisciplinary Research Integrating Synthesis, Characterization, and Theoretical Modeling

The future of thiourea chemistry, and indeed of molecular science as a whole, lies in an interdisciplinary approach that combines synthesis, advanced characterization techniques, and theoretical modeling. For a compound like this compound, a comprehensive understanding can only be achieved by integrating these different facets of research.

An ideal research program for this compound would involve:

Synthesis: Developing efficient and scalable synthetic routes.

Characterization: Thoroughly characterizing the compound using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to determine its precise three-dimensional structure. While the crystal structures of similar compounds like 1-Benzoyl-3-(naphthalen-1-yl)thiourea have been reported, specific crystallographic data for this compound is not currently in the public domain. nih.govresearchgate.net

Theoretical Modeling: Employing computational methods to understand its electronic structure and to predict its behavior and interactions with other molecules. researchgate.net

Application-focused studies: Investigating its efficacy in specific biological or material science contexts based on the insights gained from its structural and theoretical analysis.

This integrated approach will be key to unlocking the full potential of this compound and other novel thiourea derivatives.

Q & A

Q. What methodological approaches validate charge-transfer interactions in this compound?

- Methodological Answer : HOMO-LUMO gaps and molecular electrostatic potential (MEP) maps from DFT identify electron-rich/depleted regions. UV-Vis spectroscopy with TD-DFT correlates experimental λmax with electronic transitions. Cyclic voltammetry measures redox potentials to confirm charge-transfer capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.